molecular formula C15H24N6O2 B5655503 1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5655503
M. Wt: 320.39 g/mol
InChI Key: NMWISBMYGCCDLT-UHFFFAOYSA-N
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Description

Piperazine is a versatile heterocyclic moiety present in many pharmacologically active compounds. It serves as a building block for various drugs due to its ability to interact with different biological targets. Similarly, purine analogs are crucial in medicinal chemistry, offering a wide range of therapeutic properties.

Synthesis Analysis

The synthesis of piperazine derivatives involves various strategies to introduce functional groups at specific positions on the piperazine nucleus to achieve desired pharmacological activities. For instance, the substitution pattern on the piperazine ring significantly affects the medicinal potential of the molecules (Rathi et al., 2016). Additionally, purine and its analogs are synthesized through strategic cyclization and substitution reactions, starting from pyrimidine or imidazole derivatives to construct the purine ring system (Yahyazadeh et al., 2004).

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their pharmacological profile. Structural modifications, such as introducing different substituents on the piperazine nucleus, can lead to significant differences in drug activity and selectivity (Sikazwe et al., 2009).

properties

IUPAC Name

1,3-dimethyl-7-[3-(4-methylpiperazin-1-yl)propyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-17-7-9-20(10-8-17)5-4-6-21-11-16-13-12(21)14(22)19(3)15(23)18(13)2/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWISBMYGCCDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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